molecular formula C18H15BrN2O2 B5183453 4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

Cat. No. B5183453
M. Wt: 371.2 g/mol
InChI Key: RDQUBXHMJSELBM-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolidinedione derivatives, including compounds similar to "4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione," involves condensation reactions under specific conditions. For example, the synthesis of similar compounds involves the condensation of benzaldehydes with amino-pyrazolones in the presence of solvents like ethanol or acetic acid under reflux conditions to yield the desired pyrazolidinediones (Naganagowda & Petsom, 2012).

Molecular Structure Analysis

The crystal structure of pyrazolidinedione derivatives reveals significant insights into their molecular geometry and intermolecular interactions. For instance, similar compounds exhibit crystal structures belonging to the monoclinic system, with molecules linked by intermolecular hydrogen bonds forming a zigzag 1D chain along specific axes. This structural arrangement is crucial for understanding the compound's reactivity and interactions (Sun et al., 2007).

Chemical Reactions and Properties

Pyrazolidinedione derivatives participate in various chemical reactions, which are pivotal for their functionalization and application. These reactions include nucleophilic substitution, condensation with different reagents to yield substituted derivatives, and cyclization to form fused or spiro heterocyclic systems. These reactions are influenced by the presence of substituents on the pyrazolidinedione ring, which can significantly alter the compound's chemical properties and reactivity (Abdel-rahman et al., 2004).

Physical Properties Analysis

The physical properties of "4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione" and similar compounds, such as solubility, melting point, and crystal structure, are directly related to their molecular structure. The arrangement of molecules in the crystal lattice, the presence of functional groups, and the overall molecular geometry play a significant role in determining these properties. Detailed analysis of these aspects is crucial for the application and manipulation of these compounds in various fields.

Chemical Properties Analysis

The chemical properties of pyrazolidinedione derivatives, including reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. The presence of the bromobenzylidene moiety and the dimethylphenyl group affects the electron distribution within the molecule, altering its reactivity towards nucleophiles, electrophiles, and other chemical agents. Understanding these properties is essential for designing reactions and processes involving these compounds.

properties

IUPAC Name

(4Z)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-11-3-8-15(9-12(11)2)21-18(23)16(17(22)20-21)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQUBXHMJSELBM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(4-bromobenzylidene)-2-(3,4-dimethylphenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one

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